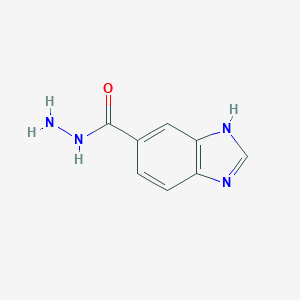

1H-benzimidazole-5-carbohydrazide

描述

Historical Context and Significance of Benzimidazole (B57391) Derivatives in Drug Discovery

The journey of benzimidazole in medicinal chemistry began in the 1940s, with initial speculation that it could mimic purines to elicit biological responses. The first investigation into the biological activity of the benzimidazole nucleus was reported in 1944. nih.gov Since this initial discovery, the benzimidazole scaffold has been the subject of extensive research, leading to the development of a wide array of derivatives with diverse therapeutic applications. Over the decades, numerous benzimidazole-based compounds have been successfully commercialized as drugs, solidifying the scaffold's importance in drug discovery. nih.gov The continuous exploration of this chemical entity has resulted in a vast library of compounds with a broad spectrum of pharmacological activities. nih.gov

Overview of Diverse Pharmacological Activities Associated with the Benzimidazole Nucleus

The versatility of the benzimidazole nucleus is underscored by the wide range of pharmacological activities exhibited by its derivatives. nih.govnih.gov By modifying the substituents at various positions on the benzimidazole ring, medicinal chemists have been able to develop compounds with targeted activities against a host of diseases. These activities include, but are not limited to, antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties.

Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their efficacy against a wide range of microbial pathogens, including bacteria and fungi. One notable example is the investigation of N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides. A series of these compounds demonstrated significant antimicrobial activity. For instance, one derivative displayed a notable inhibitory effect against the fungus Aspergillus niger with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL. The same compound also showed potent activity against most tested bacterial and fungal strains at the same concentration, highlighting its potential as a broad-spectrum antimicrobial agent. nih.gov

| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide | Aspergillus niger | 3.12 | nih.gov |

| N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide | Various bacterial and fungal strains | 3.12 | nih.gov |

Anticancer and Antiproliferative Activities

The antiproliferative properties of benzimidazole derivatives have made them a significant area of focus in cancer research. A series of N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human tumor cell lines. While the cytotoxic activities of these specific compounds were not as potent as the standard drugs used for comparison, the research underscores the potential of the benzimidazole-5-carbohydrazide scaffold in the design of new anticancer agents. Further structural modifications could lead to derivatives with enhanced potency.

Antiviral Activities

The benzimidazole scaffold has been a fruitful source for the discovery of antiviral agents. While specific studies focusing solely on the antiviral properties of 1H-benzimidazole-5-carbohydrazide are limited, the broader class of benzimidazole derivatives has shown significant activity against a range of viruses. For instance, certain benzimidazole D-ribonucleoside derivatives have demonstrated activity against rat cytomegalovirus. nih.gov Other studies have reported on benzimidazole derivatives with inhibitory effects against HIV-1 reverse transcriptase, with some compounds showing IC50 values as low as 47 nM. nih.gov Furthermore, a number of 2-substituted benzimidazole derivatives have exhibited significant analgesic and anti-inflammatory activities. researchgate.net Although direct evidence for this compound is scarce, the proven antiviral potential of the benzimidazole nucleus suggests that derivatives of this compound could be promising candidates for future antiviral drug development.

| Benzimidazole Derivative Class | Virus | Activity | Reference |

| Benzimidazole D-ribonucleosides | Rat Cytomegalovirus | Active | nih.gov |

| N1-aryl-benzimidazol-2-one derivatives | HIV-1 | IC50 = 0.79 µM | nih.gov |

| Sulfone derivatives | HIV-1 | IC50 = 47 nM | nih.gov |

Antiparasitic and Anthelmintic Activities

Benzimidazole derivatives are well-established as effective antiparasitic and anthelmintic agents. In a notable study, a series of N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives were synthesized and investigated for their antimalarial efficacy. Several of these compounds were identified as potent inhibitors of β-hematin formation, a crucial process in the survival of the malaria parasite. Two compounds, in particular, demonstrated antimalarial activity comparable to that of chloroquine (B1663885) in in vitro and in vivo murine studies. This research highlights the significant potential of the this compound scaffold in the development of new treatments for parasitic diseases like malaria.

| Compound Derivative Series | Parasite | Key Finding | Reference |

| N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide | Plasmodium berghei (murine malaria) | Activity comparable to chloroquine, potent inhibitors of β-hematin formation |

Anti-inflammatory Properties

The anti-inflammatory potential of the benzimidazole scaffold has been recognized in medicinal chemistry. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov While specific research on the anti-inflammatory activity of this compound is not widely available, studies on other benzimidazole derivatives have shown promising results. For example, certain 2-substituted benzimidazole derivatives have displayed significant anti-inflammatory effects in animal models. nih.gov Another study on novel 1,2,5-substituted benzimidazole derivatives reported their gastroprotective anti-inflammatory and analgesic properties. researchgate.net These findings suggest that the benzimidazole nucleus is a viable starting point for the design of new anti-inflammatory drugs, and that derivatives of this compound warrant further investigation in this area.

Other Notable Biological Activities

The versatility of the benzimidazole scaffold is demonstrated by its broad spectrum of pharmacological activities beyond its well-known roles. nih.gov Research has shown that derivatives of benzimidazole exhibit a range of other important biological effects, including:

Antihypertensive: Benzimidazole derivatives are key components in a number of antihypertensive drugs. nih.govnih.gov They often function as angiotensin II receptor antagonists, which helps to lower blood pressure. ekb.egntnu.no For instance, certain substituted benzimidazole and benzindazole derivatives have shown antihypertensive activity comparable to the established drug Telmisartan. ekb.eg The functional groups attached to the benzimidazole nucleus are crucial for their effectiveness in binding to the AT1 receptor and producing an antihypertensive effect. ntnu.no

Antidiabetic: Several benzimidazole derivatives have been investigated for their potential in managing diabetes. nih.govhilarispublisher.comnih.gov These compounds can act through various mechanisms, such as activating the AMPK pathway, which is involved in glucose and fatty acid metabolism. nih.gov Some derivatives, like albendazole (B1665689) and lansoprazole, have shown potential to lower glucose and HbA1c levels. nih.gov Other mechanisms include the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. nih.govhilarispublisher.com

Anticonvulsant: The benzimidazole structure is a promising base for the development of new anticonvulsant drugs. nih.govptfarm.plresearchgate.net Researchers have designed and synthesized various benzimidazole derivatives with the necessary pharmacophoric elements for anticonvulsant activity. nih.govptfarm.pl These compounds have been screened using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some showing potent activity. nih.govptfarm.pl

Antihistaminic: Benzimidazole derivatives have been explored for their antihistaminic properties. oup.comoup.comresearchgate.net Some of these compounds act as histamine (B1213489) H1-receptor antagonists. researchgate.net For example, emedastine, a benzimidazole derivative, is used in eye drops to treat allergic conjunctivitis by blocking histamine, a key substance in allergic reactions. researchgate.net

Antiulcer: The benzimidazole scaffold is a cornerstone in the development of antiulcer agents, particularly proton pump inhibitors. researchgate.netresearchgate.netnih.gov These drugs work by inhibiting the H+/K+-ATPase enzyme system in the stomach, which is responsible for gastric acid secretion. researchgate.net This action helps in the treatment of peptic ulcers and other gastrointestinal diseases related to excessive acid. researchgate.netresearchgate.net

Antioxidant: Many benzimidazole derivatives have demonstrated significant antioxidant properties. researchgate.netnih.govnih.gov They can scavenge free radicals and inhibit lipid peroxidation, which are processes implicated in cellular damage and various diseases. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated through assays like DPPH and ABTS radical cation decolorization. researchgate.net The position and nature of substituents on the benzimidazole ring can significantly influence their antioxidant activity. researchgate.net

Rationale for Focusing on this compound

The specific focus on this compound is driven by the combined therapeutic potential of its two key structural components: the benzimidazole scaffold and the carbohydrazide (B1668358) moiety. This combination presents a strategic approach to designing new molecules with potentially enhanced or novel biological activities.

Importance of the Carbohydrazide Moiety in Medicinal Chemistry

The carbohydrazide functional group (-CONHNH2) and its derivatives are recognized for their wide-ranging pharmacological activities. ajgreenchem.comajgreenchem.comresearchgate.net These compounds are considered potential agents for a variety of therapeutic applications, including:

Anticancer ajgreenchem.comajgreenchem.comontosight.ai

Antibacterial ajgreenchem.comajgreenchem.comontosight.ai

Anti-inflammatory ajgreenchem.comajgreenchem.com

Antituberculosis ajgreenchem.comajgreenchem.com

Antiviral ajgreenchem.comajgreenchem.com

The versatility of the carbohydrazide moiety makes it a valuable component in drug design, often serving as a building block for the synthesis of more complex bioactive molecules. researchgate.net

Strategic Position of the Carbohydrazide Group at Position 5 on the Benzimidazole Scaffold

The placement of substituents on the benzimidazole ring plays a critical role in determining the biological activity of the resulting compound. nih.govresearchgate.net The C5 position of the benzimidazole scaffold has been shown to be a crucial site for substitution, influencing a range of activities. nih.gov For instance, substitutions at the C5 position have been found to be important for anti-inflammatory and CDK-inhibitory activities. nih.gov In some cases, the presence of specific groups at C5 can lead to a significant increase in activity, while other groups might lead to a complete loss of it. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3H-benzimidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKCHQVJPWPSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1h Benzimidazole 5 Carbohydrazide Action

Molecular Mechanisms of Action

The action of 1H-benzimidazole-5-carbohydrazide derivatives begins at the molecular level, targeting key macromolecules essential for cellular function and survival. These interactions disrupt normal biological processes, forming the basis of their pharmacological activity.

Research has identified several key proteins and enzymes as molecular targets for benzimidazole (B57391) derivatives, including those with the 5-carbohydrazide functional group. These compounds often function as competitive inhibitors, binding to the active sites of enzymes and disrupting their catalytic activity.

One significant area of investigation is their role as enzyme inhibitors. For instance, a derivative of this compound featuring a 4-nitro substituent on a phenyl ring demonstrated potent inhibitory activity against lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov Other studies have shown that various benzimidazole derivatives can inhibit a range of cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6. nih.gov

In the context of cancer therapy, derivatives such as 2-(4-substitutedphenyl)-1H-benzimidazole-6-carbohydrazide have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Molecular docking studies revealed that these compounds could establish hydrogen bonds with key amino acid residues like Cys919 and Asp1046 within the VEGFR2 active site, mimicking the binding mode of known inhibitors like sorafenib. nih.gov This interaction blocks the receptor's tyrosine kinase activity, a critical step in angiogenesis. Similarly, other benzimidazole-hydrazone hybrids have been shown to inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR) and HER2, forming hydrogen bonds with crucial residues such as Thr766, Thr830, and Asp831. mdpi.com

Furthermore, the benzimidazole scaffold is associated with the inhibition of other enzymes, such as cyclooxygenases (COXs), which are involved in inflammatory processes, and cholinesterases, which are targets in Alzheimer's disease research. researchgate.netnih.gov

Table 1: Enzyme Inhibition by 1H-Benzimidazole Derivatives

| Derivative Class | Target Enzyme | Key Interacting Residues | Potential Effect | Reference |

|---|---|---|---|---|

| This compound | Lanosterol 14α-demethylase (CYP51) | Not specified | Antifungal | nih.gov |

| 2-(4-Substitutedphenyl)-1H-benzimidazole-6-carbohydrazide | VEGFR2 | Cys919, Asp1046 | Anti-angiogenic | nih.gov |

| 1H-Benzo[d]imidazole-benzylidenebenzohydrazide | EGFR, HER2 | Thr766, Thr830, Asp831 | Anticancer | mdpi.com |

| General Benzimidazole Derivatives | Cyclooxygenases (COXs) | Not specified | Anti-inflammatory | nih.gov |

| 1H-Benzimidazole-5-carbohydrazides | Cholinesterases | Not specified | Neuroprotective | researchgate.net |

By interacting with specific molecular targets, this compound derivatives can interfere with entire biochemical pathways. The inhibition of enzymes like VEGFR2, EGFR, and HER2 directly disrupts the signaling cascades that promote tumor growth, proliferation, and the formation of new blood vessels (angiogenesis). nih.govmdpi.com Similarly, the inhibition of CYP enzymes like lanosterol 14α-demethylase disrupts the ergosterol (B1671047) biosynthesis pathway, which is vital for maintaining the integrity of fungal cell membranes. nih.gov The inhibition of COX enzymes interferes with the production of prostaglandins, key mediators of inflammation. nih.gov

A well-documented mechanism of action for the broader benzimidazole class is the disruption of microtubule dynamics. sci-hub.se Microtubules are essential cytoskeletal components involved in cell division, intracellular transport, and maintenance of cell structure. sci-hub.se Several benzimidazole derivatives, particularly those with a hydrazone moiety at the C2 position, have been shown to inhibit tubulin polymerization. nih.govnih.gov These compounds can bind to the colchicine-binding site on the αβ-tubulin dimer, which prevents the conformational change necessary for microtubule assembly. nih.gov This disruption elongates the nucleation phase and slows the rate of polymerization. nih.govresearchgate.net The resulting microtubule dysfunction can lead to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer and anthelmintic effects. sci-hub.senih.gov

The planar, aromatic structure of the benzimidazole ring system allows it to interact directly with DNA. researchgate.netnih.gov Studies have shown that benzimidazole compounds can bind to DNA through two primary modes: intercalation and groove binding. nih.gov In intercalation, the planar molecule inserts itself between the base pairs of the DNA double helix. In groove binding, the molecule fits into the minor or major groove of the DNA. The specific mode of binding often depends on the size and conformation of the substituents attached to the benzimidazole core. nih.gov This direct interaction with DNA can interfere with replication and transcription, contributing to the cytotoxic effects of these compounds. nih.govresearchgate.net

Cellular Effects and Pathways

The molecular interactions of this compound and its derivatives culminate in a range of cellular effects. The inhibition of critical enzymes and the disruption of structural proteins trigger various cellular response pathways.

The blockage of microtubule polymerization directly impacts cell division, leading to an arrest of the cell cycle, typically at the G2/M phase. This failure to complete mitosis can ultimately trigger programmed cell death, or apoptosis. sci-hub.se Similarly, the inhibition of receptor tyrosine kinases like VEGFR2 and EGFR disrupts pro-survival signaling pathways, which can also induce apoptosis and inhibit cell proliferation and migration. nih.govmdpi.com The ability of some derivatives to bind DNA and interfere with its functions can also lead to cytotoxic outcomes. Collectively, these cellular effects underscore the potential of this compound derivatives as therapeutic agents that target fundamental cellular processes.

Computational and in Silico Studies for Drug Discovery

Molecular Docking Investigations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery involving the benzimidazole (B57391) scaffold, it is instrumental in understanding how these compounds interact with protein targets.

Molecular docking simulations have been extensively used to predict the binding affinities and interaction patterns of 1H-benzimidazole-5-carbohydrazide derivatives with various biological targets. These studies calculate a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger, more favorable interaction.

For instance, studies on benzimidazole-isatin hybrid derivatives have shown docking scores ranging from -6.6 to -8.4 kcal/mol against bacterial targets. acs.org One derivative, compound 1e, achieved a docking score of -8.4 kcal/mol, identical to the standard drug Norfloxacin. acs.org The interactions observed in these simulations are crucial for understanding the mechanism of action. Common interactions include hydrogen bonds, which are critical for specificity, and other interactions like pi-alkyl, pi-anion, and amide-pi stacked interactions with key amino acid residues in the protein's active site. acs.org

Similarly, in the pursuit of protein kinase inhibitors, various benzimidazole derivatives have been docked against targets like CDK4/CycD1 (PDB: 2W96) and Aurora B (PDB: 4C2V). mdpi-res.com The binding affinities for these compounds ranged from -5.2 kcal/mol for the parent 1H-benzimidazole to -8.2 kcal/mol for derivatives like mebendazole (B1676124) and 2-phenylbenzimidazole. mdpi-res.com These results highlight how substitutions on the benzimidazole core can significantly enhance binding efficacy. mdpi-res.com

Further studies on benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase inhibitors revealed that the most active compounds showed strong binding interactions in the enzyme's active site, corroborating the experimental findings. mdpi.com The modulation of tubulin polymerization is another area where docking has been applied. 1H-benzimidazol-2-yl hydrazones were explored for their binding modes at the colchicine (B1669291) binding site of tubulin, providing insight into their anticancer activity. nih.gov

| Derivative Class | Target Protein(s) | Binding Affinity / Activity | Source(s) |

| Benzimidazole-isatin hybrids | Bacterial Targets | -6.6 to -8.4 kcal/mol | acs.org |

| 2-Phenylbenzimidazole | Protein Kinase (4C2V) | -8.2 kcal/mol | mdpi-res.com |

| Mebendazole | Protein Kinase (2W96) | -8.2 kcal/mol | mdpi-res.com |

| Nocodazole | Protein Kinase (4C2V) | -8.1 kcal/mol | mdpi-res.com |

| Benzimidazole-1,3,4-triazole hybrids | Carbonic Anhydrase (hCA I, hCA II) | IC₅₀ values from 1.288 µM to 3.122 µM | mdpi.com |

| 1H-benzimidazol-2-yl hydrazones | Tubulin (Colchicine site) | Elongated nucleation phase of polymerization | nih.gov |

| Benzimidazole-hydrazone derivatives | Carbonic Anhydrase IX | Potent inhibition | wisdomlib.org |

A primary advantage of in silico screening is the ability to identify potential new protein targets for a given compound scaffold. By docking benzimidazole derivatives against a panel of proteins implicated in various diseases, researchers can generate hypotheses about new therapeutic applications.

The benzimidazole scaffold has been identified as a "privileged structure" because it can interact with a wide array of biological targets. ajptonline.comresearchgate.net Computational studies have been key in exploring this versatility. Docking studies have identified potential interactions with:

Protein Kinases: Targets like EGFR, VEGFR-2, PDGFR, and Aurora B are crucial in cancer progression. mdpi-res.comnih.gov Benzimidazole derivatives have been identified as potential multi-target kinase inhibitors. nih.gov

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and certain cancers. mdpi.comwisdomlib.org

Tubulin: As a key component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Docking studies have shown that benzimidazole derivatives can bind to the colchicine site, disrupting microtubule dynamics. nih.govajptonline.com

Bacterial Enzymes: To combat antibiotic resistance, novel antibacterial agents are needed. Benzimidazole derivatives have been docked against bacterial targets like DNA gyrase and penicillin-binding proteins (PBP2a), showing potential as antimicrobial agents. acs.orgnih.gov

Enzymes in Neurodegenerative Disease: In the search for treatments for Alzheimer's disease, benzazoles, including benzimidazoles, have been evaluated as inhibitors of acetylcholinesterase (AChE) and BACE1. mdpi.com

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like this compound. These methods are used to elucidate electronic structure, reactivity, and to help interpret experimental spectroscopic data.

DFT studies are often employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and has higher biological activity. nih.gov For a series of synthesized benzimidazole derivatives, the HOMO-LUMO gap was calculated, and it was noted that softer molecules (those with a smaller gap) were predicted to have greater biological activity. nih.gov

These calculations also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.gov MEP maps help identify electrophilic and nucleophilic sites, predicting how the molecule will interact with biological receptors. Furthermore, DFT can be used to compute vibrational frequencies and NMR chemical shifts, which can then be compared with experimental IR and NMR spectra to confirm the synthesized structure. researchgate.netresearchgate.net

| Compound/Derivative | Method | Key Parameter | Finding | Source(s) |

| N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine (M7) | DFT/B3LYP | HOMO-LUMO, MEP | Calculated quantum parameters to understand reactivity. | nih.gov |

| Various 1H-benzo[d]imidazole derivatives | DFT | HOMO-LUMO gap (η), Softness (σ) | Compound 2a was the softest (σ = 25.641 eV), suggesting higher reactivity. | nih.gov |

| Flubendazole (B1672859) / Mebendazole | Quantum Mechanics | HOMO electron density, MEP | Electronic configurations are similar to the known tubulin inhibitor nocodazole. | ajptonline.com |

| 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzoimidazole | DFT/B3LYP | HOMO-LUMO, Vibrational Frequencies | Investigated electronic and structural properties to support drug-likeness. | researchgate.net |

Network Pharmacology and Systems Biology Approaches

Network pharmacology moves beyond the "one drug, one target" paradigm to consider how a drug might interact with a complex network of proteins within a biological system. This approach is particularly relevant for scaffolds like benzimidazole, which are known to be multi-targeting. nih.govnih.gov

While comprehensive network pharmacology studies specifically centered on this compound are emerging, the foundational work is laid by multi-target docking and screening. Studies have identified that benzimidazole derivatives can act as inhibitors against multiple kinases simultaneously, such as EGFR, VEGFR-2, and PDGFR. nih.gov This multi-target activity is highly desirable in cancer therapy to overcome resistance mechanisms. nih.gov Similarly, other research has designed benzimidazole-triazole hybrids to concurrently inhibit EGFR, VEGFR-2, and Topoisomerase II. nih.gov

These multi-target findings are the building blocks for a systems biology understanding. By mapping these identified targets onto protein-protein interaction networks, researchers can begin to predict the broader effects of a compound on cellular pathways, such as proliferation, apoptosis, and angiogenesis. This approach aims to provide a holistic view of a drug's mechanism of action and potential off-target effects.

Computational Repurposing Strategies

Drug repurposing, or repositioning, is a strategy to find new uses for approved or investigational drugs that are outside the scope of the original medical indication. Computational methods are exceptionally well-suited for this task. By screening known drugs containing the benzimidazole scaffold against new targets, researchers can quickly identify promising candidates for repurposing.

A notable example is the computational study aimed at repurposing benzimidazole-based anthelmintic drugs (used to treat parasitic worm infections) as anticancer agents. ajptonline.com A study investigated the binding of nine such drugs to tubulin, a well-known cancer target. ajptonline.com Using molecular docking, the binding affinities into the colchicine-binding site of tubulin were calculated. The results showed that flubendazole and oxfendazole (B1322) had binding affinities superior to nocodazole, a known tubulin inhibitor. ajptonline.com

Quantum mechanics calculations further supported this finding, revealing that the electronic configurations (HOMO and MEP maps) of flubendazole and mebendazole were very similar to that of nocodazole. ajptonline.com This computational evidence strongly suggests that existing anthelmintic benzimidazoles, like flubendazole, could be repurposed as promising anticancer candidates, providing a faster route to clinical application. ajptonline.com

Future Directions and Research Perspectives

Design and Synthesis of Novel 1H-Benzimidazole-5-carbohydrazide Derivatives with Enhanced Efficacy and Selectivity

A significant body of research has focused on creating N-arylidene-2-substituted-1H-benzo[d]imidazole-5-carbohydrazides. For instance, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides were synthesized and showed promising anti-inflammatory and antimicrobial activities. researchgate.net Notably, certain substitutions on the arylidene moiety led to compounds with high levels of carrageenan-induced paw edema inhibition, surpassing that of the standard drug indomethacin (B1671933) in some cases. researchgate.net Furthermore, specific derivatives from this series exhibited potent antibacterial and antifungal properties with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against various tested organisms, including Aspergillus niger. researchgate.net

Another approach involves the synthesis of hybrid molecules that combine the benzimidazole-5-carbohydrazide moiety with other pharmacologically active scaffolds. For example, benzimidazole-triazole hybrids have been designed and synthesized as multi-target inhibitors for cancer therapy, targeting enzymes like EGFR, VEGFR-2, and Topo II. mdpi.com Similarly, the synthesis of benzimidazole-1,3,4-oxadiazole derivatives has been explored to develop potential anticancer agents that inhibit VEGFR2. nih.gov

The synthesis process itself is also an area of innovation. Efficient 'one-pot' nitro reductive cyclization reactions have been developed for the synthesis of the core benzimidazole-5-carboxylate nucleus, offering a streamlined and high-yield pathway to the starting material for these derivatives. researchgate.net Microwave-assisted synthesis has also been employed as a green and effective approach for generating benzimidazole (B57391) derivatives. nih.gov

The following table summarizes some of the key synthesized derivatives and their notable biological activities, underscoring the potential for developing highly efficacious and selective therapeutic agents from the this compound scaffold.

| Derivative Class | Key Substitutions | Notable Biological Activity | Reference |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Varies on the arylidene ring | Anti-inflammatory, Antibacterial, Antifungal | researchgate.net |

| Benzimidazole-triazole hybrids | Varies | Anticancer (multi-target inhibitors) | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole derivatives | Varies | Anticancer (VEGFR2 inhibitors) | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | N,N-dimethylaminophenyl, N-benzyl, N-(4-chlorobenzyl) | Antibacterial (potent against MRSA), Antifungal | nih.gov |

Exploration of Combination Therapies

The exploration of combination therapies involving this compound derivatives represents a promising strategy to enhance therapeutic outcomes, overcome drug resistance, and reduce the potential for adverse effects. The rationale behind this approach is that combining drugs with different mechanisms of action can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual drug effects.

In the context of cancer treatment, derivatives of this compound, which may act as inhibitors of specific cellular pathways, can be combined with existing cytotoxic agents. For instance, novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been shown to potentiate the cytotoxicity of temozolomide (B1682018) in cancer cell lines. frontiersin.org This suggests that such combinations could allow for lower doses of the chemotherapeutic agent, potentially reducing its toxicity while maintaining or even enhancing its anticancer effect.

Furthermore, the antimicrobial properties of certain this compound derivatives make them candidates for combination therapy with established antibiotics. This could be particularly valuable in treating infections caused by multidrug-resistant bacteria. researchgate.net The benzimidazole derivative could work to weaken the bacterial defenses or inhibit a pathway that is not targeted by the conventional antibiotic, leading to a more effective bactericidal or bacteriostatic outcome.

The potential for synergistic effects also extends to antiparasitic treatments. New 1H-benzimidazole-2-yl hydrazones have been synthesized that exhibit combined antiparasitic and antioxidant activity. researchgate.net This dual action could be beneficial in combating parasitic infections where oxidative stress is a contributing factor to the pathology. Combining such compounds with other anthelmintic drugs could provide a more comprehensive treatment strategy. researchgate.net

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize systemic toxicity of this compound derivatives, the development of targeted delivery systems is a critical area of future research. These systems aim to deliver the active compound specifically to the site of action, such as a tumor or an infected tissue, thereby increasing the local concentration of the drug and reducing its exposure to healthy tissues.

One promising approach is the use of nanoparticle-based delivery systems . Organic nanoparticles of a 1,2-disubstituted benzimidazole derivative have been shown to exhibit enhanced uptake in 3D tumor spheroids and induce cytotoxicity in breast cancer cells. nih.gov These nanoparticles can be engineered to have specific surface properties that allow for targeted delivery. Similarly, the use of ZnO nanoparticles as a catalyst in the synthesis of benzimidazole derivatives highlights the intersection of nanotechnology and drug development in this field. nih.gov

Liposomal formulations represent another viable strategy. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They can protect the drug from degradation in the bloodstream and can be modified with targeting ligands to direct them to specific cells or tissues. Research on liposomal formulations of benznidazole, a related nitroimidazole compound, has demonstrated the feasibility of this approach for improving drug delivery. nih.gov The principles from these studies can be applied to develop liposomal carriers for this compound derivatives, potentially improving their solubility, stability, and pharmacokinetic profile.

Prodrug strategies are also being explored to improve the delivery and bioavailability of benzimidazole derivatives. nih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often at the target site. This can be achieved by attaching a promoiety to the parent drug, which is then cleaved by specific enzymes or conditions prevalent at the target site. This approach can enhance the drug's absorption, distribution, and targeting capabilities.

Addressing Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. Understanding and overcoming the mechanisms of resistance to benzimidazole-based compounds is a critical area for future research.

In the context of anthelmintic resistance, mutations in the β-tubulin gene are a primary mechanism of resistance to benzimidazoles in parasitic nematodes. nih.govsemanticscholar.org These drugs typically exert their effect by binding to β-tubulin and inhibiting microtubule formation. semanticscholar.org Resistance arises from a loss of high-affinity binding between the drug and the parasite's tubulin. semanticscholar.org Future research will need to focus on designing new benzimidazole derivatives that can either bind to the mutated tubulin or target alternative pathways essential for parasite survival. The differences that still exist between the tubulin of resistant parasites and that of the host suggest that the design of new, effective benzimidazoles is a viable strategy. semanticscholar.org

In cancer therapy, resistance to drugs targeting specific pathways can develop through various mechanisms, including mutations in the target protein, activation of alternative signaling pathways, or increased drug efflux. For derivatives of this compound that act as enzyme inhibitors, it will be crucial to investigate potential resistance mechanisms in preclinical models. This could involve identifying mutations in the target enzyme that reduce drug binding or studying the cellular response to long-term treatment to identify bypass pathways.

Strategies to address drug resistance could include the development of combination therapies, as discussed previously, where drugs with different mechanisms of action are used together to reduce the likelihood of resistance emerging. Additionally, the development of derivatives that can overcome known resistance mechanisms, for example, by having a different binding mode to the target protein, will be a key research direction.

Advanced Computational Modeling for Optimized Lead Compounds

Advanced computational modeling plays an increasingly vital role in the rational design and optimization of lead compounds derived from this compound. These in silico techniques allow for the prediction of molecular properties, binding affinities, and potential biological activities, thereby streamlining the drug discovery process and reducing the need for extensive and costly experimental screening.

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a small molecule to a target protein. This method has been successfully applied to study the interaction of benzimidazole derivatives with various biological targets. For example, docking studies have been used to investigate the binding of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives to microbial enzymes, helping to rationalize their observed antibacterial and antifungal activities. nih.gov Similarly, molecular docking has been employed to understand the binding of benzimidazole derivatives to the colchicine (B1669291) binding site of tubulin, providing insights into their mechanism of action as tubulin polymerization inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational approach. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to model the antiamoebic activity of 1H-benzimidazole derivatives. nih.gov These models can identify the key structural features that are important for biological activity, such as the need for steric bulk at position 5 of the benzimidazole ring for enhanced antiamoebic effects. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interactions, allowing researchers to assess the stability of the complex over time. This can be particularly useful for validating the binding modes predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding.

The integration of these computational methods allows for a more targeted approach to drug design. By predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of virtual compounds, researchers can prioritize the synthesis of derivatives with a higher likelihood of having favorable pharmacokinetic profiles.

Clinical Translation Potential and Future Therapeutic Applications

The ultimate goal of research into this compound and its derivatives is their successful translation into clinical use for the treatment of various diseases. The broad spectrum of biological activities demonstrated by this class of compounds, including antimicrobial, anti-inflammatory, and anticancer effects, suggests a significant potential for future therapeutic applications. researchgate.netbohrium.com

The development of derivatives with high efficacy and selectivity, as discussed in previous sections, is a crucial step towards clinical translation. For a compound to be considered for clinical trials, it must not only be effective against its target but also have a favorable safety profile. While this article does not delve into safety and adverse effects, it is a critical consideration in the drug development pipeline.

The potential for these compounds to address unmet medical needs, such as infections caused by drug-resistant pathogens or aggressive forms of cancer, makes them particularly attractive candidates for further development. The ability of some derivatives to act as multi-target inhibitors in cancer could offer advantages over single-target therapies by simultaneously hitting multiple pathways involved in tumor growth and survival. mdpi.com

The journey from a promising lead compound to a clinically approved drug is long and challenging. It involves extensive preclinical testing to evaluate efficacy, and pharmacokinetics, followed by rigorous clinical trials in humans to establish safety and efficacy. The future therapeutic applications of this compound derivatives will depend on the successful navigation of this complex process. Continued interdisciplinary research, combining synthetic chemistry, pharmacology, computational modeling, and clinical science, will be essential to unlock the full therapeutic potential of this versatile chemical scaffold.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1H-benzimidazole-5-carbohydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzoic acid hydrazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . For example, 2-hydrazinyl-1H-benzimidazole derivatives can be synthesized by reacting o-phenylenediamine with carbon disulfide and hydrazine hydrate, followed by condensation with aromatic aldehydes or ketones. Key intermediates are characterized via IR spectroscopy (S-H stretching at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and ¹H-NMR (δ10.93 for benzimidazole N-H) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Multi-technique validation is essential:

- IR Spectroscopy : Identifies functional groups (e.g., hydrazide N-H at ~3464 cm⁻¹).

- ¹H/¹³C-NMR : Confirms aromatic protons (δ7.2–8.1 ppm) and carbons (δ115–151 ppm) in the benzimidazole core .

- Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., [M+H]⁺ peaks) to verify molecular weight .

- X-ray Crystallography (SHELXL) : Resolves crystal packing and anisotropic displacement parameters, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are used to assess interactions with biological targets (e.g., oxidative stress-related enzymes). Parameters like drug-likeness (Lipinski’s Rule of Five) and binding affinity (ΔG values) are calculated using software such as AutoDock or Schrödinger Suite. For instance, derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity due to improved target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. Systematic approaches include:

- Meta-analysis : Compare IC₅₀ values from standardized assays (e.g., antimicrobial disk diffusion vs. microdilution) .

- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., -CH₃ vs. -Cl) with activity trends .

- Reproducibility Checks : Validate results using orthogonal methods (e.g., in vitro enzyme inhibition vs. in vivo models) .

Key Research Gaps and Recommendations

- Crystallographic Data : Few studies report high-resolution X-ray structures of this compound complexes. Future work should prioritize SHELXL refinement for accurate bond-length/angle analysis .

- Mechanistic Studies : The role of metal coordination (e.g., Mn²⁺ or Cu²⁺ complexes) in modulating bioactivity remains underexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。